molecular formula C12H18BFN2O2 B7957373 4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine

4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine

Cat. No.: B7957373
M. Wt: 252.10 g/mol
InChI Key: OYFBZJNJNKUDMJ-UHFFFAOYSA-N
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Description

4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine is a chemical compound that features a benzene ring substituted with a fluorine atom, two amine groups, and a dioxaborolane group

Preparation Methods

The synthesis of 4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with a fluorinated benzene derivative.

Chemical Reactions Analysis

4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine can undergo various chemical reactions, including:

Scientific Research Applications

4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluorine atom and amine groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine include:

Properties

IUPAC Name

4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFBZJNJNKUDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2N)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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